molecular formula C20H17N3OS B11106352 4-(4-Methoxyphenyl)-6-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile

4-(4-Methoxyphenyl)-6-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B11106352
M. Wt: 347.4 g/mol
InChI Key: RAJQQHPTDVGAHO-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a methoxyphenyl group, a methyl group, a pyridin-3-ylmethylsulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-6-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.

    Addition of the Pyridin-3-ylmethylsulfanyl Group:

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(4-Methoxyphenyl)-6-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular pathways involved can vary depending on the target and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-6-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]pyridine-3-carbonitrile: Similar structure but with a different position of the pyridinyl group.

    4-(4-Methoxyphenyl)-6-methyl-2-[(pyridin-4-ylmethyl)sulfanyl]pyridine-3-carbonitrile: Similar structure but with a different position of the pyridinyl group.

    4-(4-Methoxyphenyl)-6-methyl-2-[(pyridin-3-ylmethyl)oxy]pyridine-3-carbonitrile: Similar structure but with an oxygen atom instead of a sulfur atom.

Uniqueness

The uniqueness of 4-(4-Methoxyphenyl)-6-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile lies in its specific substitution pattern and the presence of the methoxyphenyl, methyl, pyridin-3-ylmethylsulfanyl, and carbonitrile groups. This unique combination of substituents can confer specific chemical and biological properties that may not be present in similar compounds.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C20H17N3OS/c1-14-10-18(16-5-7-17(24-2)8-6-16)19(11-21)20(23-14)25-13-15-4-3-9-22-12-15/h3-10,12H,13H2,1-2H3

InChI Key

RAJQQHPTDVGAHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=CN=CC=C2)C#N)C3=CC=C(C=C3)OC

Origin of Product

United States

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